[4-(difluoromethyl)-3-methoxyphenyl]methanol
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Overview
Description
[4-(difluoromethyl)-3-methoxyphenyl]methanol: is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of phenolic compounds using difluorocarbene reagents. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluorocarbene can yield this compound under mild acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenyl ring. The use of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(difluoromethyl)-3-methoxyphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(difluoromethyl)-3-methoxyphenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: Its difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
[4-(trifluoromethyl)-3-methoxyphenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(fluoromethyl)-3-methoxyphenyl]methanol: Contains a fluoromethyl group, differing in the number of fluorine atoms.
[4-(methyl)-3-methoxyphenyl]methanol: Lacks fluorine atoms, making it less reactive compared to its fluorinated counterparts.
Uniqueness: The presence of the difluoromethyl group in [4-(difluoromethyl)-3-methoxyphenyl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties distinguish it from other similar compounds and make it a valuable compound for various applications .
Properties
CAS No. |
2694744-62-0 |
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Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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